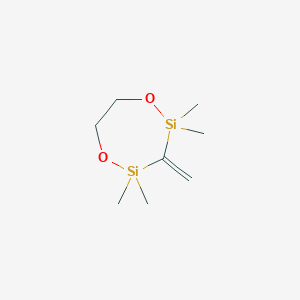![molecular formula C23H27O10PS4-2 B14222902 1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate CAS No. 822520-88-7](/img/structure/B14222902.png)
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as disulfide, ester, aldehyde, and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the disulfide bond: This step involves the reaction of 2-(acetyloxy)ethyl thiol with an appropriate oxidizing agent to form the disulfide bond.
Naphthalene ring functionalization: The naphthalene ring is functionalized with formyl and hydroxyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation products: Sulfonic acids.
Reduction products: Primary alcohols.
Substitution products: Ethers, amines.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in redox biology due to the presence of disulfide bonds.
Medicine: Explored for its potential as a therapeutic agent, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate involves its interaction with molecular targets through its functional groups. The disulfide bonds can undergo redox reactions, influencing cellular redox states. The aldehyde and phosphate groups can participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-{[2-(hydroxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate: Similar structure but with hydroxyl groups instead of acetyloxy groups.
1,3-Bis(2-{[2-(methoxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate: Similar structure but with methoxy groups instead of acetyloxy groups.
Uniqueness
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate is unique due to the presence of acetyloxy groups, which can influence its reactivity and interactions with biological molecules. This compound’s specific combination of functional groups makes it a valuable tool for research in various scientific fields.
Eigenschaften
CAS-Nummer |
822520-88-7 |
|---|---|
Molekularformel |
C23H27O10PS4-2 |
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
[1,3-bis[2-(2-acetyloxyethyldisulfanyl)ethyl]-6-formyl-5-hydroxynaphthalen-2-yl] phosphate |
InChI |
InChI=1S/C23H29O10PS4/c1-15(25)31-7-11-37-35-9-5-17-13-21-19(4-3-18(14-24)22(21)27)20(23(17)33-34(28,29)30)6-10-36-38-12-8-32-16(2)26/h3-4,13-14,27H,5-12H2,1-2H3,(H2,28,29,30)/p-2 |
InChI-Schlüssel |
IHSGAMYSCDGKPO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)OCCSSCCC1=CC2=C(C=CC(=C2O)C=O)C(=C1OP(=O)([O-])[O-])CCSSCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
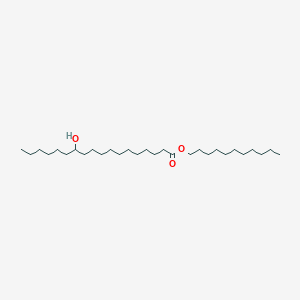
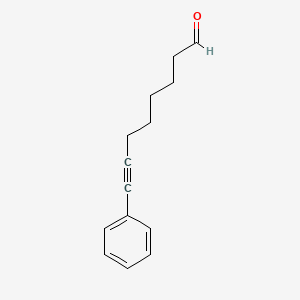

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
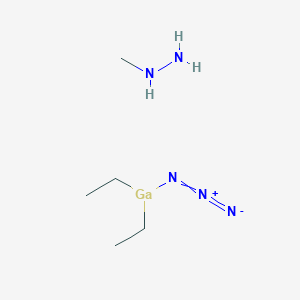
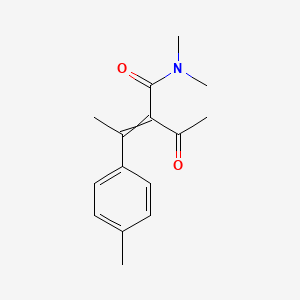
![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)

